3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-
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Overview
Description
3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a benzoxazole moiety and a thioxo group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- typically involves multistep organic reactions. One common method includes the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. The reaction is often catalyzed by [Et3NH][HSO4] and conducted at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as atom economy and cleaner reaction profiles, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique pharmacological profile.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine and benzoxazole moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Benzoxazole derivatives: Exhibits antimicrobial and anticancer activities.
Thiazolidine derivatives: Used in various medicinal chemistry applications.
Uniqueness
What sets 3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- apart is its unique combination of thiazolidine and benzoxazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63815-90-7 |
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Molecular Formula |
C21H16N2O4S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[5-[2-(3-benzyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C21H16N2O4S2/c24-19(25)13-23-20(26)17(29-21(23)28)10-11-18-22(12-14-6-2-1-3-7-14)15-8-4-5-9-16(15)27-18/h1-11H,12-13H2,(H,24,25) |
InChI Key |
DQAIDCLYYZYFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=CC=C4C(=O)N(C(=S)S4)CC(=O)O |
Origin of Product |
United States |
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